Fladrafinil

Description

Properties

IUPAC Name |

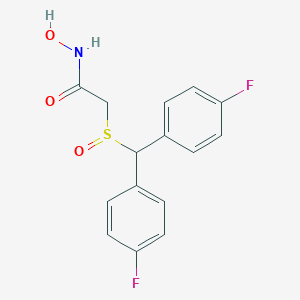

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGUUSVYPXTWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536590 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90212-80-9 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fladrafinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLADRAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fladrafinil (CRL-40,941): An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent (eugeroic) structurally related to modafinil and adrafinil. While not approved for medical use, it is a subject of research interest for its potential nootropic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its core pharmacological activities. The primary mechanism identified in preclinical research is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate further research and development. It is important to note that publicly available research specifically on this compound is limited, and much of its pharmacological profile is inferred from studies on its structural analogs, particularly modafinil.

Core Mechanism of Action: Dopamine Reuptake Inhibition

The principal mechanism of action for this compound, like its analogs, is the inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, this compound effectively increases the concentration and duration of dopamine in the synapse. This enhancement of dopaminergic signaling in key brain regions, such as the nucleus accumbens, is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.[1]

The chemical structure of this compound, specifically the bis(p-fluoro) ring substitution on the diphenylmethyl group, is thought to enhance its binding affinity for the dopamine transporter compared to its non-fluorinated parent compounds.[1]

Quantitative Data: Transporter Binding Affinities

The following table summarizes the available quantitative data for this compound's binding affinity to the dopamine transporter, along with comparative data for related compounds.

| Compound | Transporter | Binding Affinity (Kᵢ) | Reference |

| This compound (CRL-40,941) | Dopamine (DAT) | 230 nM | [1] |

| Flmodafinil (CRL-40,940) | Dopamine (DAT) | 4,090 nM | Flmodafinil Wikipedia |

| Flmodafinil (CRL-40,940) | Serotonin (SERT) | 48,700 nM | Flmodafinil Wikipedia |

| Modafinil | Dopamine (DAT) | ~5,000 nM | [1] |

Kᵢ (Inhibition constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity of the compound for the transporter.

Other Potential Mechanisms of Action

While dopamine reuptake inhibition is the most well-documented mechanism, research on modafinil and anecdotal reports on this compound suggest the involvement of other neurotransmitter systems. However, specific quantitative data for this compound's interaction with these systems are largely unavailable in the current literature.

-

Noradrenergic System: this compound is understood to act as a norepinephrine transporter (NET) inhibitor, which increases the synaptic availability of norepinephrine. This action likely contributes to its effects on alertness, focus, and physical energy.

-

Histaminergic System: Similar to modafinil, this compound may indirectly activate histaminergic neurons, which play a crucial role in promoting wakefulness.

-

GABAergic and Glutamatergic Systems: Some reports suggest that this compound may modulate gamma-aminobutyric acid (GABA) and glutamate levels. The modulation of these primary inhibitory and excitatory neurotransmitter systems could contribute to its cognitive-enhancing and purported mood-related effects.

-

Anti-Aggressive Properties: A unique characteristic reported for this compound is its anti-aggressive effect in animal models, an action not observed with its parent compound, adrafinil. The potency of this anti-aggressive response is reportedly three to four times greater than that of adrafinil. The precise mechanism underlying this effect is yet to be elucidated.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in peer-reviewed literature. The following protocols for a dopamine transporter binding assay and an in vivo microdialysis study are based on standard methodologies used for modafinil and its analogs and are provided as a guide for researchers.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Test Compound: this compound (CRL-40,941).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR-12909 or cocaine).

-

Buffers and Reagents: Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4), scintillation fluid.

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation (a fixed amount of protein).

-

A fixed concentration of [³H]WIN 35,428.

-

Varying concentrations of this compound (for the competition curve).

-

For total binding wells, add binding buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

-

Harvesting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Microdialysis for Extracellular Dopamine

Objective: To measure the effect of this compound administration on extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a freely moving animal.

Materials:

-

Animal Model: Male Wistar rats.

-

Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, microdialysis probes.

-

Microdialysis System: Microinfusion pump, fraction collector.

-

Reagents: Artificial cerebrospinal fluid (aCSF), this compound.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Methodology:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period (e.g., 2 hours) for the probe to equilibrate with the brain tissue.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.

-

Collect several baseline samples to establish a stable baseline of dopamine levels.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

-

Data Analysis:

-

Express the dopamine concentrations in each post-treatment sample as a percentage of the average baseline concentration.

-

Plot the percentage change in dopamine concentration over time to visualize the effect of this compound.

-

Compare the dopamine levels between the this compound-treated group and the vehicle control group using appropriate statistical analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed primary mechanism of action for this compound.

Caption: Experimental workflow for a DAT radioligand binding assay.

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion and Future Directions

The current body of research identifies this compound as a potent dopamine reuptake inhibitor, which is considered its primary mechanism of action for promoting wakefulness and enhancing cognition. The bis-fluorinated structure likely contributes to a higher affinity for the dopamine transporter compared to modafinil. While its effects on other neurotransmitter systems such as norepinephrine, histamine, GABA, and glutamate are suggested, these are largely inferred from its structural similarity to modafinil and lack direct, quantitative evidence. The reported anti-aggressive properties of this compound present a particularly interesting area for future investigation to elucidate the underlying neurochemical pathways.

For drug development professionals and researchers, there is a clear need for further studies to:

-

Characterize the full binding profile of this compound across a wider range of neurotransmitter transporters and receptors with quantitative binding assays.

-

Conduct in vivo microdialysis studies to confirm its effects on extracellular levels of norepinephrine, histamine, GABA, and glutamate.

-

Investigate the specific mechanism responsible for its anti-aggressive effects through dedicated behavioral pharmacology studies.

A more complete understanding of this compound's multifaceted mechanism of action will be crucial for evaluating its full therapeutic potential and safety profile.

References

CRL-40,941: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is intended for research, scientific, and drug development professionals. CRL-40,941 is a research chemical and has not been approved for human consumption.

Introduction

CRL-40,941, also known as Fladrafinil, is a eugeroic (wakefulness-promoting) agent that is structurally related to adrafinil and modafinil.[1][2] Developed by the French pharmaceutical company Lafon Laboratories in the 1970s, it is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1] While it was never commercially marketed, CRL-40,941 has garnered interest for its potential nootropic and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on CRL-40,941, with a focus on its mechanism of action and preclinical findings.

Pharmacodynamics

The primary mechanism of action of CRL-40,941 is the inhibition of the dopamine transporter (DAT).[3] By blocking the reuptake of dopamine from the synaptic cleft, CRL-40,941 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This action is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.[3]

In addition to its effects on the dopaminergic system, some evidence suggests that CRL-40,941 may also modulate the noradrenergic system by inhibiting the norepinephrine transporter (NET). This would lead to increased synaptic availability of norepinephrine, further contributing to alertness and focus.

Receptor Binding Affinity

Quantitative data on the binding affinity of CRL-40,941 to various receptors and transporters is scarce in peer-reviewed literature. However, one source reports an inhibition constant (Kᵢ) for the dopamine transporter.

| Target | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | 230 |

This reported affinity for the DAT is notably higher than that of its analogue, modafinil, which has a Kᵢ of approximately 5 µM.

Signaling Pathway

The proposed mechanism of action of CRL-40,941 is centered on its ability to block the dopamine transporter. The following diagram illustrates this signaling pathway.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Fladrafinil

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Fladrafinil (CRL-40,941)

Abstract

This compound, also known as CRL-40,941 or fluorafinil, is a bis(p-fluoro) ring-substituted derivative of adrafinil. It is classified as a eugeroic agent, a class of drugs that promote wakefulness and alertness. As a research chemical, understanding its synthesis and purification is crucial for ensuring the quality and reproducibility of scientific studies. This technical guide provides a detailed overview of a likely synthetic route and purification protocol for this compound, based on established principles of organic chemistry and analogous reactions for similar compounds. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic molecule closely related to adrafinil and modafinil. Its chemical structure, 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, features a central sulfoxide group, which is a key functional group for its activity. The synthesis of this compound involves the formation of a carbon-sulfur bond followed by an oxidation and an amidation reaction. The purification of the final product is critical to remove any unreacted starting materials, byproducts, and impurities.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process. A plausible and efficient synthetic route starts from commercially available 4,4'-difluorobenzhydrol.

Key Reactions

The overall synthesis can be broken down into three key transformations:

-

Thioetherification: Reaction of 4,4'-difluorobenzhydrol with thioglycolic acid to form the thioether intermediate.

-

Oxidation: Selective oxidation of the thioether to a sulfoxide.

-

Amidation: Conversion of the carboxylic acid group of the sulfoxide intermediate to a hydroxamic acid.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis and purification of this compound.

Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid (this compound Acid Precursor)

-

Step 1: Thioetherification.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-difluorobenzhydrol (1.0 eq) in a suitable solvent such as toluene.

-

Add thioglycolic acid (1.1 eq) to the solution.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether.

-

-

Step 2: Oxidation.

-

Dissolve the crude 2-((bis(4-fluorophenyl)methyl)thio)acetic acid (1.0 eq) in a suitable solvent, such as acetic acid or a mixture of acetone and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound acid precursor.

-

Synthesis of this compound

-

Step 3: Amidation.

-

Dissolve the crude 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add hydroxylamine hydrochloride (1.2 eq) and continue stirring at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification Protocol

Purification of the crude this compound is essential to obtain a high-purity product suitable for research purposes. A combination of recrystallization and column chromatography is recommended.

Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol, isopropanol, or ethyl acetate.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain purified this compound.

Column Chromatography

For higher purity, column chromatography can be employed.

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a column with the slurry.

-

Dissolve the crude or recrystallized this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain highly purified this compound.

Purification Workflow Diagram

Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4,4'-Difluorobenzhydrol | C₁₃H₁₀F₂O | 220.22 | Starting Material |

| Thioglycolic Acid | C₂H₄O₂S | 92.12 | Reagent |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | Oxidizing Agent |

| Hydroxylamine HCl | H₄ClNO | 69.49 | Reagent |

| This compound | C₁₅H₁₃F₂NO₃S | 341.33 | Final Product |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Solvent | Temperature | Duration | Expected Yield |

| 1 | Thioetherification | Toluene | Reflux | 4-6 h | 85-95% |

| 2 | Oxidation | Acetic Acid | 0 °C to RT | 12-18 h | 80-90% |

| 3 | Amidation | DCM or THF | Room Temp | 8-12 h | 70-85% |

Table 3: Purification and Purity Analysis

| Purification Method | Typical Solvents | Expected Purity | Analytical Method |

| Recrystallization | Ethanol, Isopropanol | >98% | HPLC, Melting Point |

| Column Chromatography | Hexane/Ethyl Acetate | >99.5% | HPLC, NMR, Mass Spec |

Conclusion

The synthesis and purification of this compound can be achieved through a robust and reproducible multi-step process. The described protocols, based on well-established organic chemistry principles, provide a clear pathway for obtaining high-purity this compound for research applications. Careful execution of each step and rigorous purification are paramount to ensure the quality and reliability of the final compound. Researchers should always adhere to proper laboratory safety procedures when handling the chemicals involved in this synthesis.

An In-depth Technical Guide to the Molecular Structure and Analogues of Fladrafinil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent and a close structural analogue of modafinil and adrafinil.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, its key analogues, and their pharmacological properties. Detailed synthetic pathways, experimental protocols for pharmacological evaluation, and a comparative analysis of their binding affinities at key molecular targets are presented. Furthermore, this guide elucidates the signaling pathways implicated in the mechanism of action of these compounds, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.

Molecular Structure of this compound

This compound, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is a derivative of adrafinil where the two phenyl rings are substituted with fluorine atoms at the para position.[2] This structural modification significantly influences its pharmacological profile.

Chemical and Physical Properties: [3][4]

-

Molecular Formula: C₁₅H₁₃F₂NO₃S

-

Molar Mass: 325.33 g/mol

-

IUPAC Name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide

-

CAS Number: 90212-80-9

-

Appearance: White crystalline powder

Analogues of this compound

This compound belongs to a class of eugeroic compounds, with several notable analogues that have been studied for their wakefulness-promoting and cognitive-enhancing effects. The core structure of these analogues is based on a diphenylmethylsulfinylacetamide moiety, with variations in the substituents on the phenyl rings and the terminal amide group.

Key Analogues:

-

Adrafinil: The N-hydroxy derivative of modafinil, and a prodrug to modafinil.

-

Modafinil: A widely used eugeroic for the treatment of narcolepsy and other sleep disorders.

-

Armodafinil: The (R)-enantiomer of modafinil, exhibiting a longer half-life.

-

Flmodafinil (CRL-40,940): The amide analogue of this compound, also featuring bis(p-fluoro) substitution.

Quantitative Data: Binding Affinities

The primary mechanism of action for this compound and its analogues is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. The binding affinities (Ki) of these compounds at the dopamine, norepinephrine (NET), and serotonin (SERT) transporters are crucial for understanding their potency and selectivity.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| This compound (CRL-40,941) | 230 | - | - |

| Modafinil | 2280 | >10000 | >10000 |

| Armodafinil | 5480 | - | - |

| Flmodafinil (CRL-40,940) | 4090 | - | - |

| JJC8-016 | 116 | - | 360 |

Experimental Protocols

Synthesis of this compound (CRL-40,941)

The synthesis of this compound can be achieved through a multi-step process starting from bis(4-fluorophenyl)methanol. The following is a plausible synthetic route based on established methods for related compounds.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

-

Reaction: 4,4'-Difluorobenzophenone is reacted with a Grignard reagent, such as phenylmagnesium bromide, in an ether solvent.

-

Procedure: To a solution of 4,4'-difluorobenzophenone in tert-butylmethyl ether, phenylmagnesium bromide is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling, the reaction is quenched with an acidic aqueous solution (e.g., 1.0 M HCl). The organic layer is extracted, dried over sodium sulfate, and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Synthesis of 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid

-

Reaction: Bis(4-fluorophenyl)methanol is reacted with thioglycolic acid in the presence of a strong acid catalyst.

-

Procedure: Bis(4-fluorophenyl)methanol and thioglycolic acid are dissolved in trifluoroacetic acid and stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is washed with water and n-hexane and dried to afford 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid.

Step 3: Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid

-

Reaction: The thioacetic acid derivative is oxidized to the corresponding sulfoxide.

-

Procedure: 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide (30%), is added, and the mixture is stirred at a controlled temperature (e.g., 40°C) overnight. The product is then precipitated by the addition of water and purified by recrystallization.

Step 4: Synthesis of this compound (2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide)

-

Reaction: The carboxylic acid is converted to an N-hydroxyacetamide.

-

Procedure: The 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid is first activated, for example, by converting it to its acid chloride using thionyl chloride or by using a coupling agent like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). The activated carboxylic acid is then reacted with hydroxylamine hydrochloride in the presence of a base to yield this compound. The final product is purified by recrystallization.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

-

Radioligand: [³H]WIN 35,428 or [³H]BTCP.

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM Butaclamol or BTCP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Plate Setup: The assay is performed in triplicate in a 96-well plate.

-

Total Binding: To designated wells, add assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.

-

Non-specific Binding (NSB): To another set of wells, add the non-specific binding control, the radioligand, and the cell membrane suspension.

-

Competition Binding: To the remaining wells, add serial dilutions of the test compound (e.g., this compound), the radioligand, and the cell membrane suspension.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanisms of Action

The wakefulness-promoting effects of this compound and its analogues are primarily attributed to their interaction with several key neurotransmitter systems in the brain.

Dopaminergic System

As a dopamine transporter inhibitor, this compound increases the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors, particularly D1 and D2 receptors.

References

In Vitro Binding Affinity of Fladrafinil to Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of fladrafinil (also known as CRL-40,941 or bisfluoroadrafinil) to the dopamine transporter (DAT). This compound, a bis(p-fluoro) ring-substituted derivative of adrafinil, is recognized primarily for its activity as a dopamine reuptake inhibitor. This guide synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the associated molecular interactions and experimental workflows.

Quantitative Data Summary

This compound exhibits a significant binding affinity for the dopamine transporter. The primary mechanism of action for this compound and its analogs is the inhibition of DAT, which leads to an increase in extracellular dopamine levels in key brain regions. This activity is believed to be central to its wakefulness-promoting and cognitive-enhancing properties[1]. The bis(4-fluorophenyl)methyl group in this compound's structure is thought to enhance its binding affinity at the dopamine transporter when compared to its non-fluorinated counterparts[1].

A study evaluating a range of bis(4-fluorophenyl)methyl)sulfinyl compounds reported a significant binding affinity for a compound closely related to this compound at the dopamine transporter[2]. The inhibition constant (Kᵢ) for this analog was determined to be 230 nM[2]. For comparison, another compound in the same series demonstrated an improved DAT affinity with a Kᵢ of 23 nM[2].

| Compound | Target | Binding Affinity (Kᵢ) |

| This compound Analog (3b) | Dopamine Transporter (DAT) | 230 nM |

| This compound Analog (14a) | Dopamine Transporter (DAT) | 23 nM |

Table 1: Comparative In Vitro Binding Affinities of this compound Analogs for the Dopamine Transporter.

Experimental Protocols

The determination of the binding affinity of this compound and its analogs to the dopamine transporter is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on methodologies used for closely related modafinil analogs.

Objective:

To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the human dopamine transporter (hDAT) by measuring its ability to displace a specific radioligand.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428, a high-affinity radiolabeled cocaine analog that binds to DAT.

-

Test Compound: this compound.

-

Reference Compound: A known DAT inhibitor (e.g., cocaine or GBR12909) for validation.

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid scintillant compatible with aqueous samples.

-

Apparatus: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

HEK293-hDAT cells are cultured to approximately 80-90% confluency.

-

Cells are harvested, and cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the dopamine transporters.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a fixed concentration of the hDAT-containing cell membrane preparation.

-

A fixed concentration of the radioligand, [³H]WIN 35,428, is added to each well.

-

Varying concentrations of the test compound (this compound) are added to the wells to generate a competition curve.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent DAT inhibitor) are included.

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).

-

-

Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation cocktail.

-

The radioactivity on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

Signaling Pathway: Dopamine Reuptake Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). In a typical dopaminergic synapse, dopamine is released from the presynaptic neuron, binds to dopamine receptors on the postsynaptic neuron, and is then cleared from the synaptic cleft by DAT, which transports it back into the presynaptic neuron. This compound binds to DAT, blocking this reuptake process. This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Caption: Dopamine reuptake inhibition by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the logical workflow for determining the in vitro binding affinity of a compound for the dopamine transporter using a competitive radioligand binding assay.

Caption: Workflow for a DAT competitive binding assay.

References

- 1. This compound (CRL-40,941) [benchchem.com]

- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Fladrafinil (CRL-40,941) in Preclinical Models: An In-Depth Technical Guide

Introduction

Fladrafinil, also known by its developmental code CRL-40,941, is a synthetic wakefulness-promoting agent (eugeroic) closely related to adrafinil and modafinil.[1][2] Chemically, it is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1][2] While never marketed for medical use, this compound is utilized as a research chemical to investigate the neuropharmacology of arousal, cognitive function, and executive performance in preclinical settings.[3] Its unique fluorinated structure is a subject of structure-activity relationship (SAR) studies aimed at understanding how chemical modifications influence potency and selectivity at biological targets. This guide provides a detailed overview of the neurochemical profile of this compound based on available preclinical data, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for this compound, like its analogs, is the inhibition of the dopamine transporter (DAT). By binding to and blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine. This enhancement of dopaminergic signaling in key brain regions, such as the nucleus accumbens, is central to its wakefulness-promoting and cognitive-enhancing properties.

In addition to its prominent effects on the dopaminergic system, this compound is also understood to modulate the noradrenergic system. It is believed to act as a norepinephrine transporter (NET) inhibitor, which similarly increases the synaptic availability of norepinephrine. This dual action on both dopamine and norepinephrine systems likely contributes synergistically to its effects on alertness, focus, and energy.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Monoamine Transporter Binding Affinity

| Compound | Transporter | Parameter | Value | Reference |

| This compound (CRL-40,941) | Dopamine Transporter (DAT) | Kᵢ (inhibition constant) | 230 nM | |

| This compound (CRL-40,941) | Norepinephrine Transporter (NET) | - | Reported as an inhibitor; specific Kᵢ/IC₅₀ not documented. | |

| This compound (CRL-40,941) | Serotonin Transporter (SERT) | - | No significant affinity reported. | - |

Note: Data for NET and SERT are qualitative or inferred from related compounds. Specific binding affinity studies for this compound on these transporters are not widely published.

Table 2: Behavioral Potency

| Compound | Behavioral Effect | Potency Comparison | Animal Model | Reference |

| This compound (CRL-40,941) | Anti-aggressive | 3 to 4 times more potent than adrafinil | Rodent models | |

| This compound (CRL-40,941) | Wakefulness-Promoting | More potent than adrafinil | Rodent models | - |

Experimental Protocols

The characterization of this compound's neurochemical profile relies on a suite of established preclinical methodologies. The following protocols are representative of the techniques used to study this compound and related compounds.

Radioligand Binding Assays for Transporter Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound for monoamine transporters (DAT, NET, SERT).

-

Tissue Preparation: Striata (rich in DAT), cerebral cortex (rich in NET), and brainstem (rich in SERT) are dissected from rodent brains (e.g., Sprague-Dawley rats). The tissue is homogenized in a cold buffer (e.g., sucrose phosphate buffer) and centrifuged to isolate cell membranes. The resulting pellet is resuspended to a specific protein concentration.

-

Competition Assay: The assay is conducted in 96-well plates. Each well contains the prepared brain tissue membranes, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of this compound.

-

Incubation: The plates are incubated (e.g., for 120 minutes at 4°C) to allow the compounds to reach binding equilibrium.

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate competition curves. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This technique measures real-time changes in extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.

-

Surgical Implantation: Rodents are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest such as the nucleus accumbens or prefrontal cortex. The animals are allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1.0 µL/min) using a syringe pump.

-

Sample Collection (Dialysate): Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF based on the concentration gradient. The outflowing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution.

-

Baseline and Drug Administration: Baseline samples are collected until neurotransmitter levels are stable. This compound or a vehicle is then administered (e.g., via intraperitoneal injection).

-

Analysis: The concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Results are typically expressed as a percentage change from the baseline levels.

Behavioral Assays

-

Locomotor Activity: To assess stimulant properties, animals are placed in an open-field arena equipped with infrared beams to automatically track movement. After habituation, animals are administered this compound or vehicle, and parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are recorded for a set duration (e.g., 60-120 minutes). A significant increase in locomotor activity compared to the vehicle group indicates a stimulant effect.

-

Anti-Aggressive Effects (Resident-Intruder Test): This model is used to assess offensive aggression. An adult male rodent (the "resident") is housed individually for a period to establish territoriality. On the test day, following administration of this compound or vehicle, a smaller, non-aggressive male "intruder" is introduced into the resident's cage for a short period (e.g., 10 minutes). The interactions are videotaped, and an observer blind to the treatment scores aggressive behaviors such as latency to attack, number of attacks, and duration of aggressive postures. A reduction in these behaviors compared to the vehicle group indicates an anti-aggressive effect.

Mandatory Visualizations

Caption: Primary mechanism of this compound: Inhibition of the dopamine transporter (DAT).

Caption: Experimental workflow for an in vivo microdialysis study.

Caption: Structural and metabolic relationship of this compound.

References

Investigating the Eugeroic Properties of Fladrafinil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic eugeroic, or wakefulness-promoting agent, structurally related to the well-known compounds adrafinil and modafinil.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's core properties, with a focus on its mechanism of action, and available quantitative data. While extensive, peer-reviewed clinical and preclinical data with detailed experimental protocols are limited in the public domain, this paper synthesizes the existing information to guide further research and development. This compound is reported to act primarily as a dopamine reuptake inhibitor and is also considered a prodrug of modafinil.[1][2] Its unique bis(p-fluoro) ring-substituted structure is believed to influence its potency and pharmacokinetic profile.[3]

Introduction

This compound, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is a derivative of adrafinil.[1] It was developed as a potential eugeroic with the aim of promoting wakefulness and alertness. Like its parent compounds, this compound is of significant interest to the research community for its potential cognitive-enhancing effects. This document consolidates the available scientific information on this compound to serve as a foundational resource for researchers.

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the synaptic cleft. This enhanced dopaminergic signaling is considered central to its wakefulness-promoting effects.

Beyond its direct action on DAT, this compound is also understood to be a prodrug that is metabolized in the body to modafinil. Therefore, a portion of its pharmacological activity can be attributed to the known effects of modafinil, which include influences on the norepinephrine, histamine, glutamate, and GABA neurotransmitter systems. Some reports also suggest that this compound may have a more pronounced effect on modulating glutamate receptors and may possess distinct effects on serotonin pathways compared to modafinil.

Signaling Pathway

The proposed signaling pathway for this compound primarily involves its interaction with the dopamine transporter. By blocking DAT, this compound prevents the reuptake of dopamine from the synapse, leading to prolonged dopaminergic stimulation of postsynaptic receptors. This action is thought to be a key driver of its eugeroic effects.

Quantitative Data

The available quantitative data for this compound is limited. The most significant finding is its binding affinity for the dopamine transporter.

| Compound | Target | Binding Affinity (Kᵢ) |

| This compound (CRL-40,941) | Dopamine Transporter (DAT) | 230 nM |

Experimental Protocols

A thorough review of the existing scientific literature did not yield detailed, replicable experimental protocols for the key experiments cited, such as the dopamine transporter binding assays or in-vivo behavioral studies specifically for this compound. The available information is largely descriptive and lacks the methodological depth required for direct experimental replication.

General Methodological Considerations for Future Research:

-

Dopamine Transporter Binding Assay: A standard radioligand binding assay could be employed to determine the binding affinity of this compound for the dopamine transporter. This would typically involve using cell membranes prepared from a cell line expressing the human dopamine transporter (hDAT) and a radiolabeled ligand, such as [³H]WIN 35,428. The assay would measure the displacement of the radioligand by varying concentrations of this compound to calculate the inhibition constant (Kᵢ).

-

In-Vivo Microdialysis: To quantify the effects of this compound on extracellular dopamine levels in the brain, in-vivo microdialysis in a rodent model would be a suitable method. This technique involves implanting a microdialysis probe into a specific brain region, such as the nucleus accumbens or striatum, and collecting samples of the extracellular fluid. These samples can then be analyzed by high-performance liquid chromatography (HPLC) to measure dopamine concentrations before and after the administration of this compound.

-

Wakefulness Studies in Animal Models: The eugeroic effects of this compound could be assessed in animal models, such as rats or mice, by monitoring their sleep-wake cycles using electroencephalography (EEG) and electromyography (EMG). The protocol would involve administering different doses of this compound and a vehicle control to the animals and recording the amount of time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Behavioral Pharmacology: To investigate the reported anti-aggressive properties, a resident-intruder test in rodents could be utilized. This would involve housing a male rodent (the resident) in a home cage and then introducing an unfamiliar male (the intruder). The latency, frequency, and duration of aggressive behaviors would be scored in both this compound-treated and vehicle-treated resident animals.

Experimental Workflow Example: Investigating Eugeroic Effects

The following diagram illustrates a logical workflow for a preclinical investigation into the eugeroic properties of this compound.

Discussion and Future Directions

Future research should prioritize:

-

Comprehensive Pharmacokinetic Studies: Rigorous studies in animal models and eventually in humans are needed to determine the bioavailability, metabolism, and elimination half-life of this compound.

-

Receptor Binding Profile: A broad panel of receptor and transporter binding assays should be conducted to identify any off-target effects.

-

In-Vivo Neurochemical Studies: Detailed in-vivo microdialysis studies are required to confirm its effects on dopamine and to investigate its influence on other neurotransmitters like norepinephrine, serotonin, and histamine.

-

Controlled Behavioral Studies: Well-designed preclinical studies are necessary to validate its eugeroic, cognitive-enhancing, and anti-aggressive effects.

-

Toxicology Studies: Comprehensive acute and chronic toxicology studies are essential to establish a safety profile.

Conclusion

This compound is a compound of interest within the eugeroic class of drugs, with evidence pointing towards a primary mechanism of dopamine reuptake inhibition. While a binding affinity for the dopamine transporter has been reported, a significant gap exists in the publicly available, peer-reviewed literature regarding detailed experimental protocols and comprehensive preclinical and clinical data. This whitepaper provides a summary of the current understanding and a framework for future, systematic investigation into the eugeroic properties of this compound.

References

Fladrafinil's Effects on Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent, or eugeroic, structurally related to modafinil and adrafinil. It is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on key neurotransmitter systems in the brain. The primary pharmacological target of this compound and its analogs is the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[1][2] This document summarizes the available quantitative data on its binding affinities, details relevant experimental methodologies, and visualizes the associated neural pathways and laboratory workflows. While primary research on this compound itself is limited, data from its close analog, flmodafinil, and parent compound, modafinil, provide significant insights into its neurochemical profile.

Introduction

This compound, also known as fluorafinil, was developed by the French pharmaceutical company Lafon Laboratories in the 1970s.[3][4] As a eugeroic, it promotes wakefulness and alertness. Its chemical structure, 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, distinguishes it from adrafinil through the addition of two fluorine atoms to the phenyl rings. This modification is believed to enhance its potency. Notably, preclinical studies have shown that this compound possesses anti-aggressive properties not observed in adrafinil.

Quantitative Data: Binding Affinities and Neurotransmitter Transporter Inhibition

The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing dopaminergic signaling. The available quantitative data for this compound and its close analogs are summarized below.

| Compound | Transporter | Binding Affinity (Kᵢ) | Notes |

| This compound (CRL-40,941) | Dopamine Transporter (DAT) | 230 nM | Significantly higher affinity than modafinil. |

| Flmodafinil (CRL-40,940) | Dopamine Transporter (DAT) | 4,090 nM | Racemic mixture. |

| (S)-(+)-Flmodafinil (JBG1-048) | Dopamine Transporter (DAT) | 2,970 nM | The more potent enantiomer of flmodafinil. |

| Flmodafinil (CRL-40,940) | Serotonin Transporter (SERT) | 48,700 nM | Demonstrates ~12-fold selectivity for DAT over SERT. |

| Modafinil | Dopamine Transporter (DAT) | ~5,000 nM (5 µM) | |

| Armodafinil (R-Modafinil) | Dopamine Transporter (DAT) | 5,480 nM |

| Compound | Transporter | Uptake Inhibition (IC₅₀) |

| Modafinil | Dopamine Transporter (DAT) | 6.4 µM |

| Modafinil | Norepinephrine Transporter (NET) | 35.6 µM |

| Modafinil | Serotonin Transporter (SERT) | > 500 µM |

Effects on Neurotransmitter Systems

Dopaminergic System

This compound's primary effect is the potent inhibition of the dopamine transporter (DAT), with a reported binding affinity (Kᵢ) of 230 nM. This is a substantially higher affinity compared to its parent compound, modafinil (Kᵢ ≈ 5000 nM). By blocking DAT, this compound increases the concentration of dopamine in the synaptic cleft, which is believed to be the core mechanism behind its wakefulness-promoting and cognitive-enhancing properties.

Noradrenergic System

While direct binding data for this compound at the norepinephrine transporter (NET) is not available, studies on modafinil show that it inhibits norepinephrine reuptake, albeit with lower potency than for dopamine. It is postulated that this compound also acts as a NET inhibitor, contributing to its effects on alertness and focus.

Serotonergic System

The influence of this compound on the serotonin transporter (SERT) appears to be significantly weaker than its action on DAT. Data for the related compound, flmodafinil, shows a binding affinity for SERT that is approximately 12 times lower than for DAT, suggesting a high degree of selectivity for the dopaminergic system. Some reports suggest this compound may stimulate the release of serotonin, which could contribute to mood enhancement.

Other Systems

There are anecdotal and secondary reports suggesting that this compound may modulate GABA and histamine levels, which could play a role in its anti-aggressive and wakefulness-promoting effects, respectively. However, quantitative data from primary research to support these claims are currently lacking.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol describes a typical procedure to determine the binding affinity (Kᵢ) of a test compound like this compound for the dopamine transporter.

Objective: To quantify the affinity of this compound for the human dopamine transporter (hDAT) through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing hDAT.

-

Membrane preparation buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

-

Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

-

Unlabeled competitor: this compound (CRL-40,941) at various concentrations.

-

Nonspecific binding control: A high concentration of a potent DAT inhibitor (e.g., 10 µM indatraline).

-

Scintillation cocktail and 96-well filter plates.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: hDAT-expressing HEK293 cells are harvested and homogenized in a hypotonic lysis buffer. The cell membranes are then isolated by centrifugation and resuspended in the binding buffer. Protein concentration is determined using a Bradford assay.

-

Competition Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (typically at or below its Kₐ value) and a range of concentrations of this compound.

-

Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filters, a scintillation cocktail is added, and the radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: The data are analyzed using nonlinear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.

Objective: To measure changes in extracellular dopamine and other neurotransmitters in a specific brain region (e.g., nucleus accumbens) in response to this compound administration.

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for analyzing dopamine, serotonin, and their metabolites.

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of the rat. The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Drug Administration: this compound is administered to the animal (e.g., via IP injection).

-

Post-Drug Sample Collection: Dialysate samples continue to be collected at the same intervals for several hours to monitor changes in neurotransmitter concentrations over time.

-

Sample Analysis: The collected dialysate samples are analyzed using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

Signaling Pathway

The primary signaling pathway affected by this compound is the dopaminergic synapse. By inhibiting the dopamine transporter, this compound prevents the reuptake of dopamine, leading to its accumulation in the synaptic cleft. This results in prolonged and enhanced stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream cellular effects associated with wakefulness, motivation, and cognitive function.

Conclusion

This compound is a potent dopamine reuptake inhibitor with a significantly higher affinity for the dopamine transporter than modafinil. Its primary mechanism of action is the enhancement of dopaminergic neurotransmission, which is supplemented by its likely effects on the noradrenergic system. Its selectivity over the serotonergic system is suggested by data from its analog, flmodafinil. While there is a lack of comprehensive primary research and detailed experimental protocols specifically for this compound, the available data, in conjunction with studies on related compounds, provides a strong foundation for understanding its neuropharmacological profile. Further research is warranted to fully elucidate its effects on other neurotransmitter systems and to establish a comprehensive safety and efficacy profile in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-348151) | 90212-80-9 [evitachem.com]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Fladrafinil in common laboratory solvents

An In-depth Technical Guide to the Solubility and Stability of Fladrafinil (CRL-40,941)

Introduction

This compound, also known by its developmental code name CRL-40,941 and as Fluorafinil, is a wakefulness-promoting agent (eugeroic) closely related to Modafinil and Adrafinil.[1][2] Chemically, it is the bis(4-fluoro) phenyl ring-substituted derivative of Adrafinil.[1][3] Like its analogues, this compound is known to act as a dopamine reuptake inhibitor, which is believed to be the primary mechanism behind its nootropic effects.[1] This document provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Profile

This compound is a white crystalline powder that is generally soluble in organic solvents but has poor solubility in aqueous solutions. Quantitative solubility data is crucial for designing in vitro assays, formulation development, and analytical method development. The known solubility of this compound in various laboratory solvents is summarized below.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Notes |

|---|---|---|

| Dimethylformamide (DMF) | 30 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | One source reports up to 100 mg/mL (307.38 mM), requiring sonication. |

| Ethanol | 1 mg/mL | Another source characterizes it as "poorly soluble". |

| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | - |

| Polyethylene Glycol 400 (PEG 400) | 100 mg/mL | Used as a vehicle for a liquid solution formulation. |

| Water | Poorly soluble / Almost insoluble | - |

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.

Stability Profile

The stability of this compound is critical for ensuring the integrity of experimental results and for determining appropriate storage conditions and shelf-life.

Table 2: Stability and Storage of this compound

| Form | Storage Condition | Stability / Shelf-Life |

|---|---|---|

| Crystalline Solid | -20°C | ≥ 5 years |

| Crystalline Solid | 0 - 4°C | Short term (days to weeks) |

| Crystalline Solid | -20°C | Long term (months to years) |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

It is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Thermal Degradation

A significant consideration for analytical chemists is the thermal stability of this compound, particularly during analysis by Gas Chromatography (GC). Research has shown that this compound, along with related compounds like Modafinil and Adrafinil, undergoes thermal degradation in the heated GC injection port. This degradation can lead to the formation of artifacts such as 1,1,2,2-tetraphenylethane and its tetrafluoro analog, complicating analysis and interpretation. Therefore, liquid chromatography-based methods are generally preferred for the analysis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying solubility and stability data. While specific protocols from commercial suppliers are proprietary, the following sections describe standard methodologies used in pharmaceutical analysis.

Protocol 1: Solubility Determination by Isothermal Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation : Add an excess amount of solid this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, Ethanol, Water).

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution : Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation : Determine the concentration of this compound in the original saturated solution by accounting for the dilution factor. The result is reported as mg/mL or molarity.

Protocol 2: Stability Analysis by LC-HRMS

A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method is ideal for both identifying and quantifying this compound and its potential degradants, making it a powerful tool for stability studies. The U.S. FDA has developed such a method for detecting Modafinil analogs in dietary supplements.

-

Sample Preparation (Forced Degradation) : To establish a stability-indicating method, subject this compound solutions to forced degradation conditions. This typically involves exposure to:

-

Acidic conditions (e.g., 0.1 M HCl)

-

Basic conditions (e.g., 0.1 M NaOH)

-

Oxidative stress (e.g., 3% H₂O₂)

-

Heat (e.g., 60-80°C)

-

Light (photostability chamber, following ICH Q1B guidelines)

-

-

Extraction : For samples in complex matrices (e.g., dietary supplements), perform a solvent extraction. A typical procedure involves shaking the sample in acetonitrile for 30 minutes, followed by centrifugation and dilution of the supernatant.

-

LC-HRMS Analysis :

-

Chromatography : Use a C18 reverse-phase column with a gradient elution program. A common mobile phase combination is water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry : Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap). Acquire data in full-scan mode to detect all parent ions and in tandem MS (MS/MS) mode to generate fragment ion spectra for structural confirmation.

-

-

Data Analysis :

-

Confirm the identity of this compound based on its accurate mass, retention time, and fragmentation pattern.

-

Identify potential degradation products by searching for new peaks in the chromatograms of stressed samples and analyzing their mass spectra.

-

Quantify the remaining this compound in stability samples against a calibration curve to determine the rate of degradation.

-

References

Unveiling Fladrafinil (CRL-40,941): A Deep Dive into its Historical and Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil, also known as CRL-40,941 or fluorafinil, is a synthetic wakefulness-promoting agent developed by the French pharmaceutical company Laboratoire L. Lafon in the 1970s.[1][2] As a bis(p-fluoro) ring-substituted derivative of adrafinil, it belongs to the eugeroic class of drugs, which includes the well-known compound modafinil.[2][3] Although patented in the 1980s, this compound was never marketed for medical use.[3] Its primary mechanism of action is understood to be the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. Preclinical data also suggests it may act as a norepinephrine transporter (NET) inhibitor and exhibits notable anti-aggressive properties, purportedly with greater potency than its parent compound, adrafinil. This technical guide provides a comprehensive overview of the historical development, synthesis, and known pharmacological properties of this compound, based on available scientific literature and patent documentation.

Introduction: A Derivative of Eugeroic Pioneers

The development of this compound is rooted in the research that followed the discovery of Adrafinil, a pioneering eugeroic. This compound represents a structural modification of Adrafinil, specifically the addition of two fluorine atoms to the para positions of the phenyl rings of the benzhydryl group. This chemical alteration was intended to modulate the compound's pharmacological profile. This compound shares a close structural relationship with modafinil, the primary active metabolite of adrafinil.

Synthesis and Chemical Properties

This compound is chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide. A general synthetic pathway for this class of compounds is outlined in the patent literature.

Experimental Protocol: Synthesis of Halogenobenzhydrylsulfinylacetohydroxamic Acids (General Method)